Methyl geranate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2E)-3,7-dimethylocta-2,6-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6,8H,5,7H2,1-4H3/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOBBFVLNKYODD-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C(=O)OC)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274147 | |
| Record name | Methyl (E)-geranate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189-09-9 | |
| Record name | Methyl geranate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl geranate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Octadienoic acid, 3,7-dimethyl-, methyl ester, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl (E)-geranate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (E)-3,7-dimethylocta-2,6-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYL GERANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26YR95MGP2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Metabolic Pathways of Methyl Geranate
Endogenous Biosynthesis in Biological Systems
The construction of methyl geranate (B1243311) within biological systems is a multi-step process, initiating from central metabolism and branching into specialized terpenoid synthesis pathways. The specific pathway utilized for the production of the core isoprenoid precursors often depends on the organism or even the cellular compartment.
Mevalonate (B85504) (MVA) Pathway Contributions
The mevalonate (MVA) pathway is a fundamental route for the biosynthesis of IPP and DMAPP in a wide range of organisms, including most eukaryotes and certain bacteria. The pathway commences with the condensation of three molecules of acetyl-CoA, a key intermediate in carbohydrate and fatty acid metabolism. nih.govwikipedia.org A series of enzymatic steps then converts acetyl-CoA into (R)-mevalonate. This is followed by phosphorylation and decarboxylation reactions to yield IPP. IPP can then be isomerized to DMAPP by the enzyme isopentenyl pyrophosphate isomerase. wikipedia.org The resulting IPP and DMAPP serve as the universal building blocks for the synthesis of geranyl pyrophosphate (GPP), a direct precursor to the geraniol (B1671447) backbone of methyl geranate. wikipedia.orgguidetopharmacology.org
Methylerythritol Phosphate (B84403) (MEP) Pathway Involvement
In most bacteria, green algae, and the plastids of higher plants, the methylerythritol phosphate (MEP) pathway provides an alternative route to IPP and DMAPP. invivochem.commcw.edu This pathway begins with the condensation of pyruvate, a product of glycolysis, and glyceraldehyde 3-phosphate. wikipedia.org The initial reaction forms 1-deoxy-D-xylulose 5-phosphate (DXP), which is then rearranged and reduced to form 2-C-methyl-D-erythritol 4-phosphate (MEP). wikiwand.com A sequence of further enzymatic transformations converts MEP into both IPP and DMAPP. invivochem.commcw.edu These molecules are then available for the synthesis of monoterpenes like this compound.
Isopentenol (B1216264) Utilization Pathway (IUP) in Microbial Systems
Metabolic engineering has enabled the development of an Isopentenol Utilization Pathway (IUP) in microbial systems, such as Escherichia coli, for the production of isoprenoids. invivochem.com This synthetic pathway allows the host organism to utilize exogenous isopentenols, like isoprenol and prenol, as direct precursors for isoprenoid synthesis. invivochem.com The pathway involves the phosphorylation of isopentenols to form isopentenyl phosphate and subsequently isopentenyl pyrophosphate (IPP), which can then be converted to DMAPP. invivochem.com This engineered route has been successfully employed to produce geranate, the carboxylate form of geranic acid, demonstrating a non-canonical method for generating the backbone of this compound. invivochem.com
Enzymatic Catalysis in Biosynthetic Routes
The final stages of this compound biosynthesis are governed by the precise action of specific enzymes that construct the C10 backbone and introduce the final chemical modifications.
Geranyl diphosphate (B83284) synthase (GPPS) plays a pivotal role in the biosynthesis of all monoterpenes. This enzyme catalyzes the head-to-tail condensation of one molecule of dimethylallyl pyrophosphate (DMAPP) with one molecule of isopentenyl pyrophosphate (IPP). invivochem.com This reaction forms geranyl pyrophosphate (GPP), a C10 diphosphate intermediate, and releases pyrophosphate. GPP is the immediate precursor to the geraniol skeleton and is a crucial branch point for the synthesis of a vast array of monoterpenoids. wikipedia.orgguidetopharmacology.org
The conversion of the geraniol backbone to geranic acid, the immediate precursor to this compound, involves oxidation steps. In engineered microbial systems, this transformation has been shown to be catalyzed by a sequence of alcohol and aldehyde dehydrogenases. invivochem.com An alcohol dehydrogenase first oxidizes geraniol to its corresponding aldehyde, geranial. Subsequently, an aldehyde dehydrogenase catalyzes the oxidation of geranial to geranic acid. invivochem.com The final step in the formation of this compound is the esterification of geranic acid with methanol (B129727). In the plant Achyranthes bidentata, the biotransformation of geraniol into this compound is elicited by methyl jasmonate, which induces the conversion of an intermediate geraniol-glucose conjugate.
Precursor-Product Relationships with Geranyl Pyrophosphate, Geraniol, and Geranial
The biosynthesis of this compound, a monoterpenoid ester, involves a series of enzymatic transformations starting from the central precursor, geranyl pyrophosphate (GPP). wikipedia.org GPP is an intermediate in the isoprenoid biosynthesis pathway, formed by the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgnih.gov The biosynthetic route to this compound is closely linked to that of other monoterpenoids and has been studied in both insects and plants.
In insects, particularly the burying beetle Nicrophorus vespilloides, the biosynthesis of this compound is hypothesized to share the same pathway as the juvenile hormone III (JH III). researchgate.netresearchgate.netnih.gov This functional link was confirmed through stable isotope-labeling experiments. When deuterium-labeled geranyl pyrophosphate was injected into female beetles, the subsequent emission of deuterium-labeled this compound was detected. researchgate.netresearchgate.netnih.govresearchgate.net This demonstrates that GPP is a direct precursor in its formation. researchgate.netnih.gov
The general pathway from GPP to this compound is understood to proceed through a series of oxidation and esterification steps. GPP is first converted to geraniol. nih.govcornell.edu This conversion can be catalyzed by enzymes such as geraniol synthase (GES). aensiweb.comscience.gov Geraniol then undergoes oxidation to form geranial. nih.govaensiweb.com This step is facilitated by enzymes like geraniol dehydrogenase (GeDH). nih.govebi.ac.uk Geranial, an aldehyde, is further oxidized to geranic acid, a reaction that can be catalyzed by an aldehyde dehydrogenase (GaDH). nih.govebi.ac.uk The final step is the esterification of geranic acid with methanol to yield this compound. smolecule.com
A specific biotransformation pathway has been identified in the plant Achyranthes bidentata. In these plants, airborne geraniol is first conjugated with glucose. science.govresearchgate.net This geraniol glucose conjugate is then metabolized to produce this compound, a process that is induced by specific environmental triggers. researchgate.net
The key steps in the precursor-product relationship are summarized below:
| Precursor | Enzyme/Process | Product |
| Geranyl Pyrophosphate (GPP) | Geraniol Synthase (GES) / Hydrolysis | Geraniol |
| Geraniol | Geraniol Dehydrogenase (GeDH) / Oxidation | Geranial |
| Geranial | Geranial Dehydrogenase (GaDH) / Oxidation | Geranic Acid |
| Geranic Acid | Esterification (with methanol) | This compound |
Biosynthetic Regulation and Genetic Expression Studies
The regulation of this compound biosynthesis is intricately linked to physiological processes and genetic expression, particularly in insects where it functions as a semiochemical. In the burying beetle Nicrophorus vespilloides, the production and emission of this compound are tightly correlated with the titer of Juvenile Hormone III (JH III). researchgate.netnih.govmpg.de This hormonal and pheromonal system is connected via a shared biosynthetic pathway, originating from the mevalonate pathway, which provides the necessary precursors. researchgate.netnih.gov The reliability of this compound as a signal of the female's reproductive state is ensured because it can only be produced when the fundamental pathway for hormone biosynthesis is highly active. nih.gov
Quantitative analyses have shown that the expression of genes related to JH III biosynthesis and ovarian activity in female burying beetles corresponds with the levels of this compound emission. mpg.de This suggests a coordinated regulation at the genetic level, where the physiological state of the insect dictates the activation of the entire metabolic cascade.
Genetic engineering studies in microorganisms have provided further insight into the enzymes governing this pathway. In Escherichia coli, a strain capable of producing geranate was developed by co-expressing two key enzymes from the bacterium Castellaniella defragrans: geraniol dehydrogenase (CdGeDH) and geranial dehydrogenase (CdGaDH). nih.gov These enzymes efficiently catalyzed the two-step oxidation of geraniol to geranate, indicating their crucial role in the pathway. nih.gov Further research in Saccharomyces cerevisiae has shown that geraniol production, a critical step toward this compound, can be significantly enhanced by over-expressing specific genes. science.gov This includes geraniol synthase (GES) and genes of the mevalonate pathway, which increase the supply of the precursor GPP. science.gov
The methylation of GPP is another critical, regulated step in related pathways. For instance, the biosynthesis of 2-methylisoborneol (B1147454) involves the enzymatic methylation of GPP by an S-adenosyl-L-methionine-dependent methyltransferase (GPPMT) before cyclization. nih.gov Structural analyses of GPPMT have revealed the mechanisms for substrate recognition and the enzymatic reaction, providing a model for the C-methylation of nonconjugated olefins in isoprenoid biosynthesis. nih.gov
Environmental and Ontogenetic Factors Influencing Biosynthesis and Emission
The production and release of this compound are not constant but are influenced by a range of external environmental cues and internal developmental (ontogenetic) states.
Environmental Factors: In plants, the synthesis of secondary metabolites, including terpenoids like this compound, is often a response to environmental stress. cambridgescholars.com Abiotic factors such as light intensity, temperature, drought, and salinity can significantly affect the accumulation of these compounds. nih.govfrontiersin.org For example, a study on Achyranthes bidentata demonstrated that the plant biotransforms a stored glucose conjugate of geraniol into this compound specifically upon elicitation with methyl jasmonate, a signaling molecule often involved in plant defense responses. science.govresearchgate.net This indicates that environmental challenges, such as herbivory, can trigger the biosynthesis of this compound. smolecule.com
The social environment is a key factor for insects. In the burying beetle Nicrophorus vespilloides, a female's emission of this compound is receiver-dependent. researchgate.netnih.gov Breeding females emit high quantities of the compound, which acts as an anti-aphrodisiac, but only when their male partner is present. researchgate.netnih.gov This modulation of the chemical signal is thought to have evolved to reduce the metabolic costs associated with its production when a receiver is absent. nih.gov
Ontogenetic Factors: Ontogeny, or the developmental stage of an organism, plays a crucial role in the emission of this compound. In N. vespilloides, the release of this compound by females is directly linked to their reproductive and parental care status. nih.gov Emission is high during the period of intensive parental care when larvae are present and nutritionally dependent. researchgate.netmpg.de Specifically, the emission peaks when the beetles are caring for early second-instar larvae. researchgate.net Furthermore, the quantity of this compound emitted by the mother correlates with the number of larvae she is tending. researchgate.netmpg.de
Interestingly, the larvae of N. vespilloides also produce this compound. nih.gov A study of the larval chemical profiles across different developmental stages found that second-instar larvae, which receive the most frequent parental feedings, release significantly greater amounts of this compound compared to the first and third instars. nih.gov This suggests the compound may play a role in mediating parent-offspring interactions, potentially as part of a "begging" signal. nih.gov
Ontogenetic shifts in volatile production are also observed in plants. The trap flowers of Aristolochia gigantea exhibit a dramatic change in their scent profile as they develop. conicet.gov.ar During the female phase, the flower emits a complex blend of compounds. However, by the second day, when the flower enters its male phase, there is a nearly complete turnover in volatile composition, with large amounts of linalool (B1675412) and this compound being emitted. conicet.gov.ar This temporal regulation of scent production is critical for the plant's pollination strategy. conicet.gov.ar
| Factor | Organism/System | Observation |
| Environmental | ||
| Elicitor (Methyl Jasmonate) | Achyranthes bidentata (Plant) | Induces biotransformation of a geraniol conjugate into this compound. science.govresearchgate.net |
| Social Context (Male Presence) | Nicrophorus vespilloides (Insect) | Breeding females emit high amounts of this compound only in the presence of a male partner. researchgate.netnih.gov |
| Ontogenetic | ||
| Parental Care Stage | N. vespilloides (Adult Female) | Emission is highest when caring for young, dependent larvae, peaking with second-instar larvae. researchgate.netresearchgate.net |
| Larval Development | N. vespilloides (Larvae) | Second-instar larvae release greater amounts than first and third instars. nih.gov |
| Floral Development | Aristolochia gigantea (Plant) | Emission of this compound occurs specifically during the male phase of the flower. conicet.gov.ar |
Synthetic Methodologies and Chemical Transformations
Chemical Synthesis Approaches
The primary route for the chemical synthesis of methyl geranate (B1243311) involves the direct esterification of its corresponding carboxylic acid, geranic acid.
The most common and direct method for synthesizing methyl geranate is the Fischer esterification of geranic acid with methanol (B129727). smolecule.comsmolecule.com This reaction is typically performed in the presence of an acid catalyst.
Acid Catalysis : Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid are frequently used to catalyze the reaction. smolecule.com In some laboratory-scale preparations for analytical purposes, derivatization is achieved using boron trifluoride in methanol or diazomethane. nih.govopenagrar.de
Reaction Conditions : The esterification is generally carried out under reflux conditions, where the reaction mixture is heated to its boiling point to ensure complete conversion. smolecule.com
Alternative Methods : Other methods include using dicyclohexylcarbodiimide (B1669883) (DCC) as a condensing agent with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst for the esterification of geranic acid with various phenols, a principle applicable to methanol. mdpi.com Another approach involves the Wittig-Horner reaction, where trimethyl phosphonoacetate is reacted with 6-methyl-5-hepten-2-one (B42903) (methyl heptenone) to produce this compound. google.com
Table 1: Common Reagents in Chemical Synthesis of this compound
| Role | Compound | Chemical Formula |
|---|---|---|
| Reactant | Geranic Acid | C₁₀H₁₆O₂ |
| Reactant | Methanol | CH₃OH |
| Catalyst | Sulfuric Acid | H₂SO₄ |
| Catalyst | p-Toluenesulfonic acid | C₇H₈O₃S |
| Condensing Agent | Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ |
Optimizing the synthesis of this compound is crucial for industrial-scale production to enhance yield, purity, and cost-effectiveness. nhpa.in
Industrial Scale-up : In industrial settings, the synthesis is scaled up using large reactors equipped with controls for temperature and continuous stirring. These controlled parameters are vital for optimizing the reaction rate and maximizing the yield and purity of the final product. smolecule.com
Product Purification : Following the reaction, purification is a critical step. Distillation is the primary method used to separate this compound from the reaction mixture, removing any unreacted starting materials, byproducts, and the catalyst. smolecule.com
Cost and Waste Reduction : Process optimization also focuses on minimizing costs by monitoring the production process to recover reusable materials and reduce process waste. nhpa.in
Esterification Reactions of Geranic Acid
Microbial and Biocatalytic Production of this compound
Metabolic engineering and biocatalysis offer a promising alternative to chemical synthesis for producing isoprenoids like geranate, the precursor to this compound. nih.govresearchgate.net This approach utilizes engineered microorganisms as cellular factories. mdpi.com
Researchers have successfully engineered strains of Escherichia coli to produce geranate by introducing heterologous metabolic pathways. nih.govresearchgate.net
Isopentenol (B1216264) Utilization Pathway (IUP) : A key strategy involves expressing the isopentenol utilization pathway (IUP) in E. coli. This pathway can convert affordable C5 substrates, such as isopentenols (a mix of isoprenol and prenol), into the isoprenoid precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net These precursors are then condensed to form geranyl diphosphate (GPP), the immediate precursor to geraniol (B1671447). nih.gov
Pathway Extension to Geranate : To produce geranate, the geraniol synthesis pathway is extended. This is achieved by introducing two specific enzymes from the bacterium Castellaniella defragrans: geraniol dehydrogenase (CdGeDH) and geranial dehydrogenase (CdGaDH). researchgate.net These enzymes catalyze the two-step oxidation of geraniol, first to geranial and then to geranic acid (geranate). nih.govresearchgate.net
Enzyme Expression Optimization : The yield of geranate was further improved by optimizing the expression levels of the two dehydrogenases, which helped to reduce the formation of by-products. nih.govresearchgate.net
Optimizing the fermentation conditions is critical to maximizing the titer of the desired product from the engineered microbial strains. frontiersin.org
Two-Stage Fermentation : A two-stage fermentation protocol has been successfully applied to increase the product titer of geranate. researchgate.net
Optimized Production : By optimizing the expression of the dehydrogenases and the fermentation process parameters, the best-engineered E. coli strain was able to produce 764 mg/L of geranate in 24 hours from an input of 2 g/L of isopentenols. nih.govresearchgate.netresearchgate.net
Solvent-Free Production : An advantage of producing geranate is its high water solubility, which means its production does not require an organic overlay in the fermentation broth. This simplifies the downstream processing and reduces purification costs. nih.gov The subsequent conversion of the produced geranic acid to this compound can be achieved through biocatalysis, for instance, using immobilized lipases. frontiersin.org
Table 2: Results of Engineered E. coli for Geranate Production
| Parameter | Value | Unit |
|---|---|---|
| Host Organism | Escherichia coli | - |
| Input Substrate | Isopentenols | g/L |
| Input Concentration | 2 | g/L |
| Product | Geranate | mg/L |
| Final Titer | 764 | mg/L |
| Fermentation Time | 24 | hours |
Data from studies on engineered E. coli expressing the Isopentenol Utilization Pathway and dehydrogenases from C. defragrans. nih.govresearchgate.netresearchgate.net
Metabolic Engineering Strategies for Enhanced Yield
Reaction Mechanisms and Pathways
The formation of this compound occurs via distinct mechanisms in chemical versus biological systems.
Chemical Esterification Mechanism (Acid-Catalyzed) : The Fischer esterification of geranic acid with methanol follows a multi-step nucleophilic acyl substitution mechanism. byjus.comgeeksforgeeks.orgchemguide.co.uk
Protonation : The carboxylic acid group of geranic acid is protonated by the acid catalyst (e.g., H₂SO₄). This activates the carbonyl carbon, making it more electrophilic. byjus.comchemguide.co.uk
Nucleophilic Attack : A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate. byjus.com
Proton Transfer : A proton is transferred from the oxonium ion (from the attacking methanol) to one of the hydroxyl groups, forming a good leaving group (water). byjus.comchemguide.co.uk
Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. byjus.com
Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. chemguide.co.uk
Biosynthetic Pathway to Geranate : In the engineered E. coli system, geranate is synthesized from isopentenols via the following pathway: nih.govresearchgate.netresearchgate.net
Phosphorylation : Isopentenols (isoprenol/prenol) are converted to isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) through the Isopentenol Utilization Pathway (IUP).
Condensation : IPP and DMAPP are condensed by a geranyl diphosphate synthase (GPPS) to form geranyl diphosphate (GPP).
Hydrolysis : GPP is hydrolyzed by a geraniol synthase (GES) to produce geraniol.
Oxidation : Geraniol undergoes a two-step oxidation catalyzed by enzymes from C. defragrans. First, geraniol dehydrogenase (CdGeDH) oxidizes geraniol to geranial. Subsequently, geranial dehydrogenase (CdGaDH) oxidizes geranial to geranic acid (geranate). researchgate.net
Oxidative Transformations
This compound is susceptible to oxidation, a transformation that can lead to a variety of products depending on the reagents and conditions employed. The double bonds and the allylic positions in the molecule are primary sites for oxidative reactions.
Common laboratory oxidizing agents can transform this compound. For instance, reagents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are capable of oxidizing the molecule. smolecule.comsmolecule.com These reactions typically target the carbon-carbon double bonds, potentially leading to cleavage or the formation of diols, or they can oxidize the allylic carbons. A primary product of controlled oxidation is geranic acid, which results from the conversion of the ester group or other oxidative processes. smolecule.comsmolecule.com
More complex oxidative processes have also been explored. Ruthenium tetroxide (RuO₄) has been used as a powerful catalyst for oxidative cascade reactions. unina.it In studies involving similar terpene-like structures, RuO₄-catalysed processes have led to tandem oxidative cyclizations. unina.it During the processing of certain black teas, the concentrations of volatile compounds, including this compound, change. These changes are attributed to complex oxidative degradation and transformation reactions, where alcohols can be oxidized to aldehydes and subsequently to carboxylic acids under enzymatic and thermal influences. mdpi.com
Table 1: Products of this compound Oxidation
| Oxidizing Agent | Major Product(s) | Reference |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Geranic acid, other oxidized derivatives | smolecule.comsmolecule.com |
| Chromium Trioxide (CrO₃) | Geranic acid, other oxidized derivatives | smolecule.comsmolecule.com |
| Ruthenium Tetroxide (RuO₄) | Polyether bis-spiroketals (from related compounds) | unina.it |
Reductive Conversions
The ester functionality and the α,β-unsaturated system of this compound make it a candidate for various reductive transformations. The choice of reducing agent determines the outcome of the reaction.
Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester group of this compound to its corresponding primary alcohol, geraniol. smolecule.com Sodium borohydride (B1222165) (NaBH₄) is also used for this type of reduction. smolecule.com This conversion is particularly valuable in the fragrance industry, as geraniol is a key aroma compound. smolecule.com
Furthermore, reductive coupling reactions can be performed on derivatives of this compound. In one study, benzyl (B1604629) geranate underwent an intramolecular reductive coupling to form a cyclopentane (B165970) derivative. nih.gov This reaction was catalyzed by an iron salt, Fe(acac)₃, with phenylsilane (B129415) (PhSiH₃) acting as the reducing agent. nih.gov This demonstrates a method for forming new carbon-carbon bonds and constructing cyclic systems from the acyclic this compound framework. nih.gov
Table 2: Products of this compound Reduction
| Reducing Agent/System | Major Product | Reference |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Geraniol | smolecule.com |
| Sodium Borohydride (NaBH₄) | Geraniol | smolecule.com |
Nucleophilic Substitution Reactivity
The ester group in this compound is an electrophilic center that can undergo nucleophilic substitution reactions. smolecule.com In these reactions, a nucleophile attacks the carbonyl carbon, leading to the displacement of the methoxy (B1213986) group (-OCH₃) as a leaving group. wikipedia.org
This reactivity allows for the conversion of this compound into other derivatives of geranic acid. For example, reaction with an amine can produce the corresponding geranic acid amide. smolecule.com The general mechanism for such nucleophilic acyl substitutions involves the attack of the nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group is eliminated, and the carbonyl group is reformed. wikipedia.org
The efficiency of nucleophilic substitution reactions at a saturated carbon is influenced by steric hindrance. libretexts.orgksu.edu.sa While this compound itself is an unsaturated ester, the principles of nucleophilic attack are fundamental. The reaction is not typically observed at the vinylic or aryl carbons under standard Sₙ1 or Sₙ2 conditions. wikipedia.org However, the carbonyl carbon of the ester is susceptible to attack, allowing for the synthesis of a range of functional derivatives from the this compound scaffold. smolecule.commasterorganicchemistry.com
Isomerization Phenomena
This compound can undergo isomerization, particularly under thermal or catalytic conditions, leading to the formation of structural isomers. smolecule.comrsc.org These reactions involve the rearrangement of the carbon skeleton or the migration of double bonds.
Thermal isomerization of this compound has been shown to yield products such as dihydromyrcene. smolecule.comrsc.org This type of reaction often proceeds through pericyclic mechanisms, such as ene reactions or sigmatropic rearrangements, which are characteristic of polyene systems when subjected to heat.
Isomerization can also be a factor in natural product chemistry and food science. For instance, during the processing and storage of hops for beer production, isomerization of terpene derivatives can occur, affecting the final aroma profile of the product. asbcnet.org The stability of this compound and its tendency to isomerize are important considerations in applications where its specific isomeric form contributes to a desired fragrance or flavor.
Photochemical Transformations
The photochemistry of this compound has been a subject of interest, particularly as it serves as a model for the chromophore found in insect juvenile hormone analogs. acs.orgresearchgate.netacs.org When exposed to ultraviolet (UV) light, this compound undergoes several transformations.
The primary photochemical processes include E/Z (geometric) isomerization around the double bonds and deconjugation. researchgate.net Photochemical deconjugation involves the migration of the α,β-double bond to a β,γ-position relative to the carbonyl group. acs.org This reaction is often base-catalyzed, and the quantum yield of the resulting deconjugated esters depends on the concentration of the base used, such as 1,2-dimethylimidazole. researchgate.net The products of these photochemical reactions can include methyl (3Z)-3,7-dimethyl-3,6-octadienoate and methyl (3E)-3,7-dimethyl-3,6-octadienoate. researchgate.net
These transformations proceed through excited electronic states of the molecule upon absorption of UV radiation. Triplet-sensitized photochemical rearrangements have also been studied for related nitrile analogs, indicating the involvement of triplet excited states in some photochemical pathways. acs.org
Table 3: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 5366408 |
| Geranic acid | 5282998 |
| Potassium permanganate | 5462 |
| Chromium trioxide | 14914 |
| Ruthenium tetroxide | 82343 |
| Geraniol | 637566 |
| Lithium aluminum hydride | 28113 |
| Sodium borohydride | 23293 |
| Benzyl geranate | 58348 |
| Phenylsilane | 7909 |
| Geranic acid amide | 5354961 |
| Dihydromyrcene | 15490 |
| 1,2-Dimethylimidazole | 11461 |
| Methyl (3Z)-3,7-dimethyl-3,6-octadienoate | Not available |
Biological Activities and Mechanistic Investigations
Antimicrobial and Antifouling Mechanisms
Methyl geranate (B1243311) has demonstrated notable potential in combating microbial growth and the subsequent challenges of biofouling and biocorrosion. Its mechanisms of action involve direct interactions with microbial cells and interference with bacterial communication systems.
Interactions with Microbial Membranes and Cellular Homeostasis
Research indicates that methyl geranate can disrupt the integrity of bacterial cell membranes. It is proposed that the compound integrates into the lipid bilayer of microbial membranes, leading to membrane thinning and a perturbation of cellular homeostasis. smolecule.comwikipedia.org This disruption can compromise essential cellular functions and ultimately lead to cell death. Studies on related compounds, such as those found in choline (B1196258) and geranate (CAGE) ionic liquids, support this mechanism, where the geranate component plays a crucial role in inserting into and disrupting the bacterial membrane. wikipedia.orgacs.orgresearchgate.net This interaction with the cell membrane is a key aspect of its antimicrobial properties. researchgate.net
Antibacterial Efficacy Against Specific Strains
This compound has shown efficacy against various bacterial strains. While detailed studies on a wide range of specific strains are ongoing, its activity has been noted against both Gram-positive and Gram-negative bacteria. For instance, essential oils containing this compound have been reported to have antibacterial activity. arabjchem.orgresearchgate.netbrieflands.com The effectiveness of this compound and its derivatives has been observed against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, particularly in the context of biofilm inhibition. uminho.ptfrontiersin.org However, some studies suggest that Gram-negative bacteria like P. aeruginosa may exhibit higher resistance to essential oils containing this compound compared to Gram-positive bacteria. brieflands.com
Quorum Quenching Activity and Biofilm Inhibition
A significant aspect of this compound's antimicrobial strategy is its ability to interfere with quorum sensing (QS), a bacterial communication process that regulates gene expression, including the formation of biofilms. e-ijep.co.iniisc.ac.ine-ijep.co.in By acting as a quorum quencher, this compound can disrupt these signaling pathways. e-ijep.co.iniisc.ac.ine-ijep.co.in This disruption has been shown to inhibit the formation of biofilms, which are communities of microorganisms encased in a protective extracellular matrix. e-ijep.co.iniisc.ac.inmdpi.com For example, studies have demonstrated that this compound can significantly reduce the secretion of extracellular polymeric substances (EPS) by bacteria, a key component of the biofilm matrix, by as much as 57% without directly affecting bacterial growth. e-ijep.co.in This quorum quenching activity makes this compound a promising agent for controlling biofilm-related issues. frontiersin.orge-ijep.co.iniisc.ac.in
Applications in Biocorrosion Prevention
The ability of this compound to inhibit biofilm formation has direct implications for preventing biocorrosion, which is corrosion influenced by the presence and activities of microorganisms. e-ijep.co.iniisc.ac.in Microbial biofilms on metal surfaces can create localized chemical environments that accelerate corrosion processes. e-ijep.co.in By inhibiting biofilm formation through quorum quenching, this compound can mitigate microbiologically influenced corrosion (MIC). e-ijep.co.iniisc.ac.in In laboratory studies, stainless steel coupons treated with this compound showed reduced biofilm coverage and a decrease in the oxygen reduction current at the metal surface, indicating its potential to protect against biocorrosion. e-ijep.co.iniisc.ac.in This makes this compound a candidate for developing non-toxic anticorrosion agents. e-ijep.co.iniisc.ac.in
Insect Biology and Chemical Ecology
In addition to its antimicrobial properties, this compound plays a crucial role in the chemical communication and reproductive behavior of certain insects.
Role as an Anti-Aphrodisiac and Reproductive Signal
In the burying beetle, Nicrophorus vespilloides, this compound functions as a sophisticated chemical signal that regulates reproductive behavior. oup.comnih.govdiscovermagazine.com Breeding females release this volatile compound, which acts as an anti-aphrodisiac to their male partners. oup.comdiscovermagazine.comibtimes.co.uk The emission of this compound is linked to the female's hormonal state, specifically the levels of juvenile hormone III, and signals her temporary infertility while caring for her offspring. discovermagazine.comibtimes.co.ukresearchgate.net This chemical message effectively causes sexual abstinence in the male, synchronizing parental care efforts and ensuring the male remains focused on providing for the current brood rather than seeking further mating opportunities. discovermagazine.comibtimes.co.uk
The amount of this compound released by the female is correlated with the presence of larvae; females caring for a brood in the presence of a male partner emit significantly higher quantities of the compound. oup.comnih.govoup.com This receiver-dependent signaling is considered an evolutionary strategy to minimize the costs associated with signal production. nih.govtandfonline.com Experiments using synthetic this compound have confirmed its role as a pheromone that reduces male mating attempts. discovermagazine.comresearchgate.net This intricate chemical communication system highlights the complex social dynamics and reproductive strategies within this insect species. oup.comnih.gov
Linkage to Juvenile Hormone III (JH III) Biosynthesis and Physiological State
This compound's biosynthesis is connected to that of Juvenile Hormone III (JH III), a crucial hormone in insects that regulates processes like development and reproduction. researcher.lifempg.deresearchgate.net Research on the burying beetle, Nicrophorus vespilloides, has shown that the emission of this compound by females is linked to their hormonal and reproductive state. mpg.de
The production of both this compound and JH III is thought to share a common pathway, the mevalonate (B85504) pathway. mpg.deannualreviews.org This pathway involves precursors like geranyl diphosphate (B83284). mpg.de Studies have demonstrated that during periods of intensive parental care, when female burying beetles are temporarily infertile, there is a peak in both JH III levels and this compound emission. mpg.deresearchgate.net This suggests that the production of this compound is a reliable indicator of the female's physiological state, specifically her temporary infertility. mpg.deresearchgate.net The amount of this compound emitted by a female burying beetle also correlates with the number of larvae she is caring for. researchgate.netresearchgate.net
Behavioral Modulation and Mating Suppression Mechanisms
In the context of insect behavior, this compound functions as an anti-aphrodisiac, playing a key role in synchronizing parental care. mpg.deresearchgate.net In burying beetles (Nicrophorus vespilloides), females release this compound during the period of intensive offspring care. researchgate.netresearchgate.netsmolecule.com This volatile compound deters males from attempting to mate. mpg.desmolecule.com
This chemical signaling is adaptive as it ensures that both parents focus their energy and resources on caring for the existing offspring rather than on further reproduction during a period of female infertility. mpg.de The male's response to this compound, which leads to sexual abstinence, is a crucial mechanism for coordinating parental effort. mpg.de Evidence suggests that this compound is a conserved signal used across various species within the Nicrophorus genus, highlighting its evolutionary importance in the context of parental care. researchgate.netresearchgate.net In some insects, it is also thought that sex pheromones like this compound could have primer effects, inducing physiological changes necessary for effective mating. senasica.gob.mx
Insecticidal Activity Mechanisms
Limited research has indicated that this compound possesses insecticidal properties. A study on the confused flour beetle (Tribolium confusum) showed that this compound exhibited moderate fumigant insecticidal activity against adult beetles. smolecule.com Essential oils containing this compound have demonstrated insecticidal effects by disrupting the cytoplasmic membrane, causing coagulation of lipids and proteins, and leading to cellular damage. ijnrd.org The insecticidal activity of essential oils from Perilla frutescens, which contains this compound, has also been noted against stored product insects like Tribolium castaneum and Lasioderma serricorne. researchgate.net Similarly, extracts from Thymus vulgaris, containing this compound, have shown potent insecticidal activity against the red palm weevil (Rhynchophorus ferrugineus). nih.gov
Plant Physiology and Chemical Communication
Modulation of Root Elongation
Volatile organic compounds (VOCs) emitted by plants can influence the growth of neighboring plants. This compound, as a VOC, has been found to stimulate primary root elongation in Arabidopsis thaliana seedlings. smolecule.com This suggests a role for this compound in below-ground plant-plant interactions. Conversely, the related compound methyl jasmonate has been shown to inhibit root growth in Arabidopsis thaliana. nih.govunl.edu
Role as a Volatile Organic Compound (VOC) in Plant Defense and Interspecies Signaling
This compound is a volatile organic compound (VOC) emitted by various plants, playing a role in their defense mechanisms and communication with other organisms. smolecule.comnih.gov Plants like Achyranthes bidentata have been observed to emit this compound in response to stress, such as herbivory. smolecule.com This emission can serve as an indirect defense by attracting beneficial insects, like parasitoids, that prey on the herbivores. smolecule.com
As a floral VOC, this compound contributes to the fragrance of flowers in species like Tillandsia, which is important for attracting pollinators. nih.gov The emission of VOCs, including this compound, is a key aspect of the chemical ecology of plants, mediating interactions with a wide range of organisms in their environment. nih.govmdpi-res.com Furthermore, VOCs from endophytic fungi, which can include this compound, have been shown to have antifungal properties, protecting plants from pathogens. peerj.com
Interactive Data Table
Table 1: Research Findings on this compound
| Area of Study | Organism(s) | Key Finding | Reference(s) |
|---|---|---|---|
| JH III Biosynthesis | Nicrophorus vespilloides | Emission of this compound is linked to JH III levels and female infertility. | mpg.de, researchgate.net, researchgate.net |
| Mating Suppression | Nicrophorus species | Acts as an anti-aphrodisiac to deter male mating attempts during parental care. | smolecule.com, mpg.de, researchgate.net |
| Insecticidal Activity | Tribolium confusum | Exhibits moderate fumigant insecticidal activity. | smolecule.com |
| Plant Growth | Arabidopsis thaliana | Stimulates primary root elongation as a VOC. | smolecule.com |
Mammalian Biological Activities and Pharmacological Insights
The potential role of this compound in metabolic regulation, particularly concerning glucose homeostasis, has been a subject of scientific investigation. It was included in a broader study evaluating a series of twelve acyclic terpenoids for their potential application in managing type 2 diabetes mellitus. nih.govnih.gov The study assessed the compounds' effects in both normoglycemic and streptozotocin-induced diabetic mouse models. nih.gov While the results highlighted several other terpenoids in the series, such as geranic acid, citral (B94496), and farnesol (B120207), for their significant antihyperglycemic activity in vivo, this compound was not identified as one of the compounds demonstrating this effect under the experimental conditions. nih.gov
The primary mechanisms proposed for the antihyperglycemic effects observed in related terpenoids involve the inhibition of key proteins responsible for glucose processing and absorption. nih.gov One such mechanism is the inhibition of α-glucosidase, an intestinal enzyme that breaks down complex carbohydrates into absorbable monosaccharides. nih.govtci-thaijo.org By inhibiting this enzyme, the rate of glucose absorption after a meal can be reduced. Another suggested mechanism is the inhibition of the sodium-glucose type 1 (SGLT-1) cotransporter, which is responsible for the absorption of glucose from the intestine into the bloodstream. nih.govnih.gov this compound was evaluated as part of a structure-activity relationship study to understand how different chemical structures within the terpene family influence the inhibition of these targets. nih.gov While these pathways are established targets for controlling postprandial hyperglycemia, the specific inhibitory activity of this compound against α-glucosidase and SGLT-1 was not reported as significant in the primary in vivo screening studies. nih.govnih.gov
This compound has been shown to interact with fundamental biological structures and influence cellular processes. Studies on its interaction with lipid bilayers reveal that the geranate anion can insert itself into and move across the membrane. fujifilm.com This integration disrupts the efficient packing of lipid tails and increases hydration within the bilayer, demonstrating a direct interaction with cell membranes. fujifilm.com
The compound's effect on cellular viability has been assessed using the U-937 human lymphoma cell line. In these in vitro experiments, this compound exhibited dose-dependent cytotoxic activity. mdpi.com However, its potency was lower than that of other acyclic terpenoids, such as farnesol and nerol, as well as the conventional chemotherapy drug methotrexate. mdpi.com
Table 1: Cytotoxic Activity of this compound and Related Compounds on U-937 Cells
| Compound | Median Cytotoxic Concentration (CC50) in U-937 cells (mM) |
|---|---|
| Farnesol | 0.09 ± 0.01 |
| Nerol | 0.11 ± 0.01 |
| Methotrexate | 0.25 ± 0.01 |
| This compound | 0.31 ± 0.01 |
Data sourced from López-García, et al. (2022). mdpi.com
Furthermore, in silico molecular docking studies have explored its interaction with specific enzymes. These models showed that this compound, along with other terpenoids, fits within the binding site of HMG-CoA reductase and forms a polar interaction with the key amino acid residue Asp 767 in the enzyme's active site. mdpi.com
The antioxidant potential of this compound has been suggested through its presence in various plant essential oils and through computational analysis. It is a known constituent of essential oils from plants like Melissa officinalis (lemon balm) and Dracocephalum kotschyi, which have demonstrated antioxidant properties in various assays. mdpi.comresearchgate.net
In silico molecular docking studies have provided a potential mechanism for this antioxidant activity. In one study, this compound was identified as having a strong binding affinity for xanthine (B1682287) oxidoreductase, with a calculated binding energy of -7.0 kcal/mol. mdpi.com The inhibition of xanthine oxidoreductase is a recognized mechanism for reducing oxidative stress, as the enzyme is a source of reactive oxygen species. mdpi.com
Ecological and Environmental Role
Occurrence and Distribution in Natural Sources
Methyl geranate (B1243311) is synthesized by numerous plants and is a constituent of their essential oils. ontosight.ai Its presence is not uniform, varying significantly across different species, geographical locations, and even between different cultivars of the same species.
Methyl geranate is a component of the essential oils of a diverse range of plant species. ontosight.ainih.gov It has been identified in various plant families, contributing to their chemical profiles. The compound is found in the leaves, flowers, and wood of different plants. thegoodscentscompany.comresearchgate.net For instance, it is a notable component in the essential oil of Lemon-scented Myrtle (Darwinia citriodora) and is also present in hops (Humulus lupulus) and various flowers used in perfumery. researchgate.netsmolecule.com
Below is a table summarizing some of the plant species in which this compound has been detected.
| Plant Species | Family | Common Name | Plant Part |
| Darwinia citriodora | Myrtaceae | Lemon-scented Myrtle | Leaves, Twigs |
| Myrtus communis | Myrtaceae | Myrtle | Leaves |
| Kunzea ericoides | Myrtaceae | Kānuka | Leaves, Stems, Flowers |
| Backhousia citriodora | Myrtaceae | Lemon-scented Myrtle | Leaf |
| Dracocephalum kotschyi | Lamiaceae | - | Aerial parts |
| Perilla frutescens | Lamiaceae | Perilla | - |
| Teucrium flavum | Lamiaceae | - | - |
| Humulus lupulus | Cannabaceae | Hops | - |
| Citrus sinensis | Rutaceae | Sweet Orange | Fruit |
| Citrus limon | Rutaceae | Lemon | Fruit |
| Cymbopogon spp. | Poaceae | Lemongrass | - |
| Rosa spp. | Rosaceae | Rose | Flower |
| Pelargonium graveolens | Geraniaceae | Rose Geranium | - |
| Couroupita guianensis | Lecythidaceae | Cannonball tree | Flower |
| Callitris intratropica | Cupressaceae | Australian cypress pine | Wood |
This table is compiled from information found in sources. thegoodscentscompany.comresearchgate.netsmolecule.comthegoodscentscompany.comareeo.ac.irpherobase.commdpi.comessencejournal.commdpi.com
The concentration of this compound in plants is subject to significant variation based on genetic and environmental factors. Studies on different plant populations have revealed chemotypes with distinctly different essential oil compositions, including the content of this compound.
Darwinia citriodora : In Australia, two distinct chemical forms of Lemon-scented Myrtle have been identified. One form is rich in methyl myrtenate (56–76%), while the other contains a mixture of both methyl myrtenate and this compound, with the combination accounting for 49–75% of the essential oil. researchgate.net
Dracocephalum kotschyi : Research on populations of this Iranian native plant showed considerable variation in essential oil constituents. areeo.ac.irhealthbiotechpharm.org In a study comparing greenhouse-grown plants from different origins, the this compound content varied significantly. For example, in-vitro plantlets from the Darbandsar3 region had a mean this compound content of 18.15%, while those from the Qazvin2 region had only 0.71%. areeo.ac.ir Another population from Darbandsar3 showed this compound as a main compound at 28.48% in greenhouse plants. areeo.ac.ir
Citrus sinensis 'hongjiang' : Cultivation methods have been shown to affect the presence of this compound. The compound was detected in oranges grown in open-air cultivation modes but was absent in those grown under various net room cultivation methods. mdpi.com
Kunzea ericoides (Kānuka) : Geographical variation in the essential oil composition of Kānuka is well-documented in New Zealand. essencejournal.com These differences in chemical profiles, including the presence of compounds like this compound, contribute to the distinct characteristics of the oil from various regions. essencejournal.com
Floral and Fruity Notes : Its aroma is often described as reminiscent of geraniums, with sweet and floral characteristics. ontosight.aifirmenich.ch This makes it a key ingredient in creating natural-smelling floral and fougère fragrance compositions, where it bridges the gap between lavender and geranium notes. thegoodscentscompany.comfirmenich.ch
Contribution to Plant Scents : In plants like lemon verbena, lemongrass, and various rose species, this compound contributes to the complex bouquet of volatile organic compounds (VOCs) that define their signature scents. thegoodscentscompany.com It is a component in the aroma of hops and papaya, where it can be a marker for metabolic changes, such as those in response to cold stress. smolecule.com
Flavor Profile : In the food industry, this compound is utilized as a flavoring agent, imparting sweet and fruity notes. smolecule.com Its waxy, green, and fruity aroma translates to a similar flavor profile, enhancing the natural taste of various food products. thegoodscentscompany.com
Varietal and Geographical Variation in Natural Accumulation
Environmental Fate and Degradation Pathways
The environmental persistence of this compound is considered to be low, as it is a naturally occurring organic compound susceptible to biodegradation. thermofisher.com
Microbial degradation is a key pathway for the breakdown of this compound in the environment. Studies have shown that certain bacteria can utilize acyclic terpenoids like this compound as a carbon source. For instance, Pseudomonas species can degrade related compounds, and the enzymatic pathways involve oxidation. asm.org The ester linkage in this compound can be hydrolyzed to form geranic acid and methanol (B129727), which are then further metabolized. asm.org Similarly, Arthrobacter species have been shown to degrade squalene, a larger terpenoid, into smaller molecules including geranic acid, indicating a potential degradation pathway for related compounds in soil and water. asm.org
The biosynthesis of geranate in microbes like E. coli has been achieved through the oxidation of geraniol (B1671447), a process catalyzed by alcohol and aldehyde dehydrogenases. nih.govmit.edu These enzymatic reactions are often reversible, suggesting that similar enzymes in other microorganisms could be responsible for the degradation of this compound in the environment. The compound is not known to be hazardous to the environment or non-degradable in wastewater treatment plants. thermofisher.com
Ecological Significance in Biotic Interactions
This compound plays a crucial role as a semiochemical, a chemical signal that mediates interactions between organisms. Its function is particularly well-documented in insect communication, where it can act as a pheromone influencing social and reproductive behaviors.
Insect Pheromone :
Burying Beetles (Nicrophorus vespilloides) : In this species, breeding females release this compound as an anti-aphrodisiac pheromone. uni-bayreuth.de The emission of this volatile signals the female's temporary infertility and parental care status, deterring mating attempts from males. uni-bayreuth.denih.gov The amount of this compound released is linked to the female's juvenile hormone (JH III) levels and is dependent on the social environment; females emit significantly more of the pheromone when a male partner is present. nih.govresearchgate.netroyalsocietypublishing.org This chemical signal helps synchronize parental care and prevents superfluous mating. researchgate.net The pheromone also triggers begging behavior in the beetle larvae. uni-bayreuth.de
Stink Bugs (Chlorochroa sayi) : this compound is one of three male-specific compounds that constitute the aggregation pheromone of this stink bug. thegoodscentscompany.comnih.gov All three components are required for the optimal attraction of both male and female adult bugs. nih.gov
Plant-Herbivore Interactions : Plants can emit this compound in response to biotic stress. For example, Achyranthes bidentata releases the compound in response to herbivory, which may serve to attract natural enemies of the herbivores, such as parasitoids, as a form of chemical defense. smolecule.comsigmaaldrich.com Its presence in the volatile blends of damaged Brassica oleracea cultivars also points to a role in plant defense signaling. mdpi.com
Plant-Plant and Plant-Microbe Interactions : Volatile organic compounds, including this compound, can influence the growth of neighboring plants. smolecule.com Furthermore, as a component of root exudates in plants like Eucalyptus urophylla, it can mediate interactions with soil microbes. d-nb.info Some studies suggest it has antimicrobial properties, potentially influencing microbial growth patterns in the rhizosphere. smolecule.com
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques
Spectroscopy is a cornerstone for the analysis of methyl geranate (B1243311), offering non-destructive and highly specific information about its chemical nature.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of methyl geranate. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom within the molecule. researchgate.netresearcher.life
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. Key signals include those for the methyl groups, the methylene (B1212753) protons, the vinyl protons, and the methoxy (B1213986) group protons. The chemical shifts and coupling patterns are unique to the (2E)-isomer, allowing for its differentiation from the (2Z)-isomer, methyl nerate. researchgate.netguidechem.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each of the 11 carbon atoms in this compound. researchgate.netamazon.com.be The chemical shifts of the carbonyl carbon, the olefinic carbons, and the various aliphatic carbons are diagnostic. libretexts.org For instance, the carbon of the C=O group appears in the downfield region typical for ester carbonyls. researchgate.netlibretexts.orgdocbrown.info The signals for the two methyl groups attached to the double bonds also show distinct chemical shifts, aiding in the complete assignment of the carbon skeleton. researchgate.net Public databases provide access to experimental ¹³C NMR spectra for this compound, often acquired on instruments like the BRUKER AMX-360. nih.gov
A representative dataset for the ¹H and ¹³C NMR chemical shifts of this compound is presented below.
Interactive Data Table: NMR Data for this compound
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | - | 167.3 |
| 2 | 5.62 (s) | 115.4 |
| 3 | - | 161.4 |
| 4 | 2.08 (m) | 41.2 |
| 5 | 2.08 (m) | 26.4 |
| 6 | 5.02 (t) | 123.9 |
| 7 | - | 131.7 |
| 8 | 1.62 (s) | 25.6 |
| 9 | 1.55 (s) | 17.6 |
| 10 | 2.10 (s) | 19.1 |
| 11 (OCH₃) | 3.62 (s) | 50.8 |
Data derived from scientific literature. researchgate.net Exact values may vary slightly depending on the solvent and experimental conditions.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" for this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands that correspond to specific functional groups. researchgate.net A strong absorption band is typically observed in the region of 1700-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. ucla.edu Other significant peaks include those for C-H stretching in the methyl and methylene groups (around 2850-2950 cm⁻¹), C=C stretching of the double bonds (around 1640-1680 cm⁻¹), and C-O stretching of the ester linkage. ucla.edulibretexts.org Vapor phase IR spectra are available in public databases like SpectraBase. nih.gov
Raman Spectroscopy: Raman spectroscopy also provides information on the vibrational modes of this compound. researchgate.net The technique is particularly sensitive to the vibrations of non-polar bonds, offering complementary data to IR spectroscopy. spectroscopyonline.comtimegate.com The C=C double bonds in the this compound structure give rise to strong Raman scattering signals. Analysis of Raman spectra, often aided by computational methods like Density Functional Theory (DFT), can provide a detailed understanding of the molecule's vibrational properties. researchgate.net
Mass spectrometry (MS) is an essential technique for the identification and quantification of this compound, valued for its high sensitivity and specificity. It is most commonly used in conjunction with chromatographic separation methods. smolecule.com
Mass Spectrum of this compound: In electron ionization (EI) mass spectrometry, this compound undergoes fragmentation to produce a characteristic pattern of ions. The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 182, corresponding to its molecular weight. nih.gov Key fragment ions are typically observed at m/z 69 (the most abundant peak), 41, and 114, which are useful for its identification in complex mixtures. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most widely used technique for the analysis of volatile compounds like this compound in essential oils, food, and environmental samples. researcher.liferesearchgate.netunito.itresearchgate.net The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each eluted compound, allowing for positive identification by comparing the spectra and retention times with those of reference standards or library data (e.g., NIST, Wiley). openagrar.desrainstruments.it GC-MS has been successfully applied to identify this compound in various plant species and even in the emissions from insects. researchgate.netresearchgate.net The technique can be quantitative when appropriate internal standards are used. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is more common for volatile analysis, LC-MS can also be employed for the analysis of this compound, particularly in complex matrices where derivatization might be avoided. eurl-pesticides.eu Predicted LC-MS/MS spectra for this compound are available in databases, which can serve as a guide for its identification. foodb.cahmdb.ca Atmospheric pressure chemical ionization (APCI) is a potential ionization source for the analysis of less polar compounds like this compound by LC-MS. acs.org
UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. This compound, containing conjugated double bonds (the α,β-unsaturated ester system), exhibits absorption in the ultraviolet region of the electromagnetic spectrum. This property can be utilized for its detection, although it is less specific than techniques like NMR or MS. The photochemical transformations of this compound have been studied by analyzing changes in its UV absorption upon irradiation. researchgate.net
Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, LC-MS) for Identification and Quantification
Chromatographic Separation Techniques
Chromatographic methods are indispensable for separating this compound from other components in a mixture prior to its identification and quantification.
Gas chromatography (GC), particularly with a flame ionization detector (FID) or a mass spectrometer (MS), is the premier technique for the analysis of this compound due to its volatility. researchgate.netthegoodscentscompany.com
GC-FID: GC-FID is a robust and widely used method for the quantitative analysis of this compound in essential oils and fragrance formulations. sigmaaldrich.com The compound is separated from other volatile components on a capillary column (e.g., HP-5ms, DB-5MS) and detected by the FID. azom.comnih.gov Quantification is typically performed by comparing the peak area of this compound to that of an internal standard. The retention time of this compound is a key parameter for its identification. For example, on an Rtx-5MS column, its retention time might be around 26 minutes under specific temperature programming conditions. acs.orgtandfonline.com The Kovats retention index is also a crucial and more standardized identifier used in GC to reduce ambiguity in peak identification across different systems. nih.govnih.gov
Comprehensive Two-Dimensional Gas Chromatography (GC×GC): For extremely complex samples like hop essential oils, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. srainstruments.itnih.gov In this technique, analytes are subjected to two different separation columns. This allows for the separation of co-eluting compounds that would overlap in a one-dimensional GC analysis. For instance, GC×GC has been shown to successfully separate this compound from methyl decanoate, which can co-elute on a standard GC column. srainstruments.it
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 5365910 |
| Geranic acid | 5282967 |
| Methanol (B129727) | 887 |
| Methyl nerate | 5365912 |
| Methyl decanoate | 14353 |
| (3Z,6E)-α-Farnesene | 5281516 |
| (3E,6E)-α-Farnesene | 18451 |
| Farnesol (B120207) | 3327 |
| Geraniol (B1671447) | 637566 |
| Nerol | 643830 |
| 2-Octanol | 7748 |
| Citral (B94496) | 638011 |
| Anethole | 637563 |
| Citronellal | 7794 |
| Methyl chavicol | 8815 |
| Methyl myrtenate | 102035 |
| Isovaleraldehyde | 7838 |
| Linalool (B1675412) | 6549 |
| (−)-Caryophyllenoxide | 11874657 |
| Myrcene | 31253 |
| Geranyl acetate (B1210297) | 101 |
| Indole | 798 |
| Methyl palmitate | 8181 |
| Geranyl tiglate | 5366050 |
| β-Linalool | 6549 |
| Limonene | 22311 |
| γ-Terpinene | 7461 |
Liquid Chromatography (LC) Applications
Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), serves as a versatile tool for the analysis of this compound.
Reverse-phase (RP) HPLC methods have been developed for the analysis of methyl (E)-geranate under simple conditions. nih.gov One such method utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. nih.gov The mobile phase typically consists of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid. nih.gov For applications requiring mass spectrometry (MS) detection, phosphoric acid is replaced with a volatile alternative such as formic acid. nih.gov This LC method is not only suitable for analytical purposes but is also scalable for preparative separation to isolate impurities and can be applied in pharmacokinetic studies. nih.gov
Another approach involves the use of off-line normal-phase liquid chromatography (NP-LC) as a pre-separation step before analysis by comprehensive two-dimensional gas chromatography-quadrupole mass spectrometry (GCxGC-QMS). fishersci.pt This technique is particularly useful for complex samples like essential oils, where it separates compounds based on polarity. fishersci.pt For instance, a silica (B1680970) column can be used to fractionate the sample into hydrocarbons and oxygenated compounds, which includes this compound. fishersci.pt This pre-fractionation reduces the complexity of the sample injected into the GC, thereby minimizing co-elution and enhancing the number of identifiable compounds. fishersci.pt
UPLC coupled with Time-of-Flight Mass Spectrometry (UPLC-TOFMS) has been employed for the quantification of related compounds like geranate, demonstrating the high resolution and sensitivity of modern LC techniques. wikipedia.org Furthermore, size-exclusion HPLC (SE-HPLC) has been shown to be an effective one-step clean-up procedure for complex biological extracts prior to GC-MS analysis, and has been used in studies measuring this compound emission. cenmed.com
Table 1: Liquid Chromatography Methods for this compound Analysis
| Technique | Column Type | Mobile Phase Components | Detection | Application |
| RP-HPLC | Newcrom R1 (Reverse-Phase) | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | UV/MS | Quantification, Preparative Separation, Pharmacokinetics |
| NP-LC | Silica (Normal-Phase) | Hexane, Methyl tert-butyl ether (MTBE) | (Offline Fractionation) | Pre-separation of complex samples |
| SE-HPLC | Polystyrene/Divinylbenzene Gel | Dichloromethane | (Offline Fractionation) | Clean-up of complex extracts |
| UPLC | Poroshell 120 EC-C18 | Acetonitrile, Water, Trifluoroacetic acid | TOF-MS | Quantification of related compounds |
Advanced Imaging and Microscopic Techniques for Biological Systems
Advanced microscopic techniques are crucial for visualizing the effects of this compound in biological contexts, such as its role in preventing biocorrosion by interfering with biofilm formation.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for examining surface topography. sigmaaldrich.com In studies investigating the anticorrosion properties of this compound, SEM has been used to analyze the structure of biofilms on metal surfaces. nih.gov For example, research on stainless steel (SS-316) coupons submerged in pond water demonstrated that SEM could effectively visualize the architecture of the biofilm that formed. nih.gov By comparing the SEM images of surfaces treated with this compound to untreated surfaces, researchers can evaluate the compound's ability to inhibit microbial colonization and biofilm development, which are key factors in microbiologically influenced corrosion. nih.gov
Confocal Laser Scanning Microscopy (CLSM)
Confocal Laser Scanning Microscopy (CLSM) offers high-resolution imaging with optical sectioning capabilities, allowing for the three-dimensional reconstruction of samples. nih.gov This technique has been applied alongside SEM in biocorrosion studies involving this compound. nih.gov CLSM was used to image the biofilm covering stainless steel coupons, providing detailed insight into the spatial organization of the biofilm. nih.gov The use of CLSM can help to determine the effects of this compound on biofilm thickness, viability, and the distribution of extracellular polymeric substances (EPS). nih.govthegoodscentscompany.com The technique's ability to perform real-time imaging makes it invaluable for studying the dynamic processes of biofilm formation and its inhibition. thegoodscentscompany.com
Fluorescence Microscopy
Fluorescence microscopy is another key imaging tool used to study the impact of this compound on biological systems, particularly biofilms. nih.govnih.gov In the context of biocorrosion, fluorescence microscopy imaging of the coupon surface helps in evaluating the biofilm structure. nih.gov By using specific fluorescent stains, different components of the biofilm, such as live and dead cells or the EPS matrix, can be visualized. This allows for a quantitative assessment of how this compound affects bacterial viability and the integrity of the biofilm matrix. nih.gov
Electrochemical Analysis in Biocorrosion Studies
Electrochemical analysis provides quantitative data on the corrosion processes occurring at the metal-biofilm interface and is a key method for assessing the efficacy of corrosion inhibitors like this compound. nih.gov In a study investigating this compound as a quorum quencher to prevent biocorrosion on stainless steel, electrochemical measurements were performed. nih.govfishersci.no The results indicated that steel coupons treated with this compound exhibited a reduced oxygen reduction current at the metal surface. nih.gov This finding, derived from applied electrode potential measurements, provides direct evidence of this compound's ability to interfere with the electrochemical reactions that drive corrosion. nih.gov The change in electrochemical behavior was associated with significant alterations in the composition of the bacterial biofilms on the steel surfaces, demonstrating the compound's potential to prevent biocorrosion by disrupting microbial activity. nih.gov
Isotope Labeling and Tracing Experiments
Isotope labeling is a powerful technique used to trace the metabolic fate of compounds and elucidate biosynthetic pathways. thermofisher.commetabolomicsworkbench.org While direct isotope tracing studies on this compound are not extensively detailed in the provided context, the methodologies are well-established for related compounds and pathways. Such experiments are essential for understanding the biosynthesis of this compound in organisms and its role in various biological processes.
Stable isotope labeling, using precursors enriched with isotopes like ¹³C or ¹⁵N, allows for the tracking of atoms through metabolic networks. nih.govthermofisher.com For instance, in the study of terpenoid biosynthesis, of which this compound is a part, labeled precursors such as [1-¹³C]acetate or [methyl-¹³C]methionine can be introduced into a biological system. nih.gov The incorporation of these isotopes into this compound and its intermediates can then be tracked using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov This approach can reveal the building blocks of the molecule and the enzymatic reactions involved in its formation.
These techniques are critical in fields like chemical ecology, for example, in quantifying the production of signaling molecules like this compound. lipidmaps.org By feeding an organism a labeled precursor, researchers can measure the rate of synthesis and emission of the compound, providing insights into its physiological and ecological functions. fishersci.co.uk
Olfactometry and Sensory Analysis in Research Contexts
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. wikipedia.orgnih.govodourobservatory.orgnih.gov This method allows researchers to identify specific volatile compounds that are responsible for the aroma of a sample. wur.nl As the separated compounds elute from the GC column, a portion is directed to a sniffing port where a trained panelist can detect and describe the odor. odourobservatory.orgnih.gov
Research has employed GC-O to investigate the aroma of various products where this compound is a constituent. For instance, in a study on 'Rucheng baimaocha' black tea, GC-O combined with aroma extraction dilution analysis identified 26 aroma-active compounds, including this compound. researchgate.net This study highlighted that methyl salicylate, (E,Z)-2,6-nonadienal, this compound, and (E)-2-nonenal were significant contributors to the tea's unique minty-like aroma. researchgate.netmdpi.com Another study on the same tea variety also used GC-O to elucidate the dynamic changes in key aroma compounds during processing, noting that the content of this compound increased during fermentation. mdpi.com
Sensory analysis, often conducted by trained panels, provides descriptive data on the odor characteristics of a compound. wur.nl The odor of this compound has been variously described as floral, herbal, citrus, fruity, and green. firmenich.com Other descriptions include waxy, green, and fruity, as well as floral and rose-fatty. thegoodscentscompany.com It is also characterized as having a sweet, candy-like aroma. nih.gov These descriptors are vital for understanding how this compound is perceived and its potential applications in fragrance and flavor formulations.
In a study on Eureka lemon, while citronellyl acetate was perceived with a coconut or sweet flower scent during GC-O analysis, this compound was not perceived by the panelists in that specific matrix. jst.go.jp This highlights the complexity of sensory perception and how the food matrix can influence the volatility and perception of individual aroma compounds.
The following tables summarize the sensory descriptors and findings from various research contexts involving this compound.
Table 1: Sensory Descriptors of this compound
| Descriptor | Source |
| Floral, Herbal, Citrus, Fruity, Green | firmenich.com |
| Waxy, Green, Fruity | thegoodscentscompany.com |
| Floral, Rose-fatty | thegoodscentscompany.com |
| Sweet, Candy | nih.gov |
Table 2: Research Findings on this compound from Olfactometry and Sensory Analysis
| Research Focus | Key Findings | Reference |
| 'Rucheng baimaocha' Black Tea | Identified as one of 26 aroma-active compounds and a key contributor to the minty-like aroma. | researchgate.net |
| 'Rucheng baimaocha' Black Tea Processing | This compound content increased during the fermentation stage. | mdpi.com |
| Hopped Beer (Sultana variety) | A unique and abundant volatile compound contributing to the overall aroma. | nih.gov |
| Eureka Lemon Juice and Peel | Not perceived by sensory panelists in GC-O analysis of this specific matrix. | jst.go.jp |
| Red Wine | Identified for the first time in red wines, expanding the knowledge of its aroma contribution. | researchgate.net |
Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5365910 |
| Methyl salicylate | 4133 |
| (E,Z)-2,6-Nonadienal | 5283313 |
| (E)-2-Nonenal | 643906 |
| Citronellyl acetate | 8842 |
| Geraniol | 637566 |
| Neral | 643781 |
| Geranial | 643780 |
| Linalool | 6549 |
| β-Ionone | 638014 |
| Nerol | 643830 |
| Ethyl acetate | 8857 |
| Ethyl propionate | 7765 |
| Octanal | 454 |
| (E,E)-2,4-Hexadienal | 5283298 |
| (E)-2-Octenal | 5283307 |
| Methyl heptenone | 643981 |
| Geranyl acetone | 39169 |
| α-Ionone | 8370 |
| β-Damascenone | 5460410 |
| Ethyl 4-methyl octanoate | 549557 |
| Citral | 638011 |
| (+)-Limonene | 440917 |
| Terpinolene | 11192 |
| γ-Terpinene | 7461 |
| Myrcene | 31253 |
| (E)-β-Ocimene | 5281553 |
| (E)-2-Hexenal | 5281168 |
| Hexanal | 6184 |
| (Z)-3-Hexen-1-ol | 5281167 |
| Hexanol | 8103 |
| Hexadecanol | 2682 |
| α-Pinene | 6654 |
| δ-3-Carene | 10229 |
| Eucalyptol | 2758 |
| Methyl chavicol | 8023 |
| Eugenol | 3314 |
| Ethyl isobutyrate | 7760 |
| Ethyl maltol | 10365 |
| Allyl hexanoate | 10433 |
| 2-Methylbutyl 2-methylpropanoate | 102035 |
| β-Myrcene | 31253 |
| Ethyl octanoate | 7799 |
| Ethyl trans-4-decenoate | 71363 |
| Ethyl decanoate | 7838 |
| β-Caryophyllene | 5281515 |
| α-Humulene | 5281520 |
| 2-Methyl butyraldehyde | 7731 |
| Valeraldehyde | 8034 |
| Heptanal | 7833 |
| Furfural | 7362 |
| Benzaldehyde | 240 |
| β-Cyclocitral | 11456 |
| Butyl hexanoate | 12097 |
| cis-3-Hexenyl hexanoate | 5321588 |
| 1-Penten-3-one | 61121 |
| 3-Octanol | 7848 |
| Hotrienol | 5321914 |
| α-Terpineol | 17100 |
| Phenylethyl alcohol | 6054 |
| D-Limonene | 440917 |
| Linalyl acetate | 11105 |
| Geranic acid | 5365909 |
| Menthone | 13801 |
| Isomenthone | 15599 |
| Pulegone | 11466 |
| Piperitone | 7995 |
| Menthofuran | 7414 |
| Isopulegol | 643794 |
| Neoisomenthol | 643249 |
| Neomenthol | 643248 |
| Menthol | 1254 |
| Isomenthol | 643247 |
| Dichloromethane | 6344 |
| Cyclohexanone | 7967 |
| Mannose | 18950 |
| Glucose | 5793 |
| Cysteine | 5862 |
| Glutamic acid | 33032 |
| Nonanal | 10457 |
| Copaene (B12085589) | 442393 |
| trans-α-Bergamotene | 92257 |
Olfactometry and sensory analysis are indispensable tools for the detailed characterization of the aromatic qualities of chemical compounds. For this compound, these scientific methods offer deep insights into its specific odor profile, the thresholds at which it can be detected, and its role in the complex aroma of various products.
A particularly powerful technique in this field is Gas Chromatography-Olfactometry (GC-O). wikipedia.orgnih.govodourobservatory.orgnih.gov This method ingeniously combines the precise separation of volatile compounds by a gas chromatograph with the unparalleled sensitivity of the human olfactory system, which acts as a highly specialized detector. wikipedia.orgnih.govodourobservatory.orgnih.gov This allows researchers to pinpoint the exact volatile compounds that contribute to the aroma of a sample. wur.nl As individual compounds are separated and exit the GC column, a portion is diverted to a sniffing port, where a trained analyst can identify and describe the specific odor of each component. odourobservatory.orgnih.gov
Scientific research has utilized GC-O to explore the aroma of numerous products containing this compound. For example, in a detailed study of 'Rucheng baimaocha' black tea, GC-O, in conjunction with aroma extraction dilution analysis, successfully identified 26 aroma-active compounds, with this compound being one of them. researchgate.net This research further revealed that methyl salicylate, (E,Z)-2,6-nonadienal, this compound, and (E)-2-nonenal were key contributors to the tea's distinctive mint-like fragrance. researchgate.netmdpi.com Another investigation into the same type of tea also employed GC-O to track the changes in key aroma compounds during processing, observing that the concentration of this compound rose during fermentation. mdpi.com
Sensory analysis, which is frequently carried out by panels of trained experts, yields descriptive information about a compound's odor characteristics. wur.nl The scent of this compound has been described in various ways, including as floral, herbal, citrus, fruity, and green. firmenich.com Other descriptions note its waxy, green, and fruity aspects, as well as its floral and rose-fatty nuances. thegoodscentscompany.com It has also been characterized by a sweet, candy-like aroma. nih.gov These descriptors are essential for understanding how this compound is perceived and for determining its potential uses in the formulation of fragrances and flavors.
In a study focusing on Eureka lemons, an interesting finding was that while citronellyl acetate was perceived with a coconut or sweet flower aroma during GC-O analysis, this compound was not detected by the panelists within that particular food matrix. jst.go.jp This underscores the complexity of sensory perception and illustrates how the surrounding medium can affect the volatility and perception of individual aroma compounds.
The following tables provide a summary of the sensory descriptors for this compound and the findings from various research studies that have employed olfactometry and sensory analysis.
Interactive Data Tables
Table 1: Sensory Descriptors of this compound
| Descriptor | Source |
| Floral, Herbal, Citrus, Fruity, Green | firmenich.com |
| Waxy, Green, Fruity | thegoodscentscompany.com |
| Floral, Rose-fatty | thegoodscentscompany.com |
| Sweet, Candy | nih.gov |
Table 2: Research Findings on this compound from Olfactometry and Sensory Analysis
| Research Focus | Key Findings | Reference |
| 'Rucheng baimaocha' Black Tea | Identified as one of 26 aroma-active compounds and a key contributor to the minty-like aroma. | researchgate.net |
| 'Rucheng baimaocha' Black Tea Processing | This compound content increased during the fermentation stage. | mdpi.com |
| Hopped Beer (Sultana variety) | A unique and abundant volatile compound contributing to the overall aroma. | nih.gov |
| Eureka Lemon Juice and Peel | Not perceived by sensory panelists in GC-O analysis of this specific matrix. | jst.go.jp |
| Red Wine | Identified for the first time in red wines, expanding the knowledge of its aroma contribution. | researchgate.net |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the fundamental electronic properties and behavior of methyl geranate (B1243311).
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is a versatile approach for predicting molecular properties such as equilibrium geometries, and harmonic frequencies. researchgate.net Although specific, in-depth DFT studies exclusively focused on methyl geranate are not widely published, the principles of DFT are routinely applied to similar molecules to understand their structure and reactivity. For instance, DFT calculations have been used to interpret the vibrational spectra of essential oils containing terpenoids. nih.gov Such analyses help in assigning the observed infrared and Raman bands to specific molecular vibrations within the structure. acs.orgresearchgate.net
Studies on related compounds demonstrate the utility of DFT. For example, in a study of lemonol, which can be synthesized by the reduction of trans-methyl geranate, DFT was used to calculate its geometrical structure, vibrational frequencies, and electronic properties. dokumen.pubresearchgate.net Similarly, DFT has been applied to analyze the vibrational spectra of other methyl-containing compounds, showing good agreement between calculated and experimental data. nih.gov These examples indicate that DFT calculations on this compound would likely provide accurate predictions of its electronic and vibrational characteristics.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. mdpi.comacs.org It provides a chemical interpretation of the wavefunction in terms of the classic Lewis bonding picture. nih.gov
While direct NBO analysis of this compound is not extensively documented in dedicated publications, its application is evident in studies of structurally similar compounds. For instance, NBO analysis was performed on lemonol, a reduction product of trans-methyl geranate, to understand donor-acceptor interactions and the stability arising from hyperconjugation. dokumen.pubresearchgate.net The analysis can reveal the stabilization energies associated with electron delocalization from donor NBOs (bonds or lone pairs) to acceptor NBOs (antibonds or Rydberg orbitals). dokumen.pub In studies of other organic molecules, NBO analysis has been crucial for explaining intramolecular interactions and their influence on molecular stability and reactivity. mdpi.com
Density Functional Theory (DFT) for Electronic Structure and Vibrational Properties
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net This technique allows for the study of conformational changes and the interaction of molecules with their environment. researchgate.net
Generally, MD simulations are a powerful tool to understand how small molecules like this compound might interact with the lipid bilayers of cell membranes or the binding pockets of proteins. researchgate.net These simulations can visualize how the molecule positions itself relative to the membrane, its depth of penetration, and its effect on membrane fluidity and order. researchgate.net For protein interactions, MD simulations can assess the stability of a docked pose, revealing how the ligand and protein side chains adjust to accommodate each other over time. researchgate.net
For a flexible molecule like this compound, with several rotatable single bonds, numerous conformations are possible. Computational methods, often preceding docking studies, can perform conformational analysis to identify the most stable, low-energy conformers. For example, a study on various acyclic terpenes, including this compound, employed the Gaussian program to perform conformational analysis and geometry optimization to find the most stable conformers before molecular docking. The stability of different isomers and the interactions that define them can be quantified using approaches like Natural Bond Orbital (NBO) analysis.
Interactions with Biological Membranes and Proteins
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to screen for potential drug candidates and to understand the molecular basis of ligand-target interactions.
Several studies have utilized molecular docking to investigate the potential biological targets of this compound.
Xanthine (B1682287) Oxidoreductase Inhibition : A molecular docking study investigating the antioxidant potential of Melissa officinalis essential oil identified this compound as a component with a high binding affinity for xanthine oxidoreductase. The study reported a docking score of -7.0 kcal/mol, suggesting it could contribute to the oil's antioxidant activity by inhibiting this enzyme.
Carbonic Anhydrase Inhibition : In a search for anti-obesity drugs, this compound was identified as a hit compound from an in silico screening against carbonic anhydrase VA (CA VA). The study performed molecular docking simulations to predict the binding mode of selected compounds, including this compound, to the enzyme's active site.
Anticancer Activity Screening : A study evaluating the anticancer potential of several acyclic terpenes, including this compound, used molecular docking as part of its in silico analysis. The study aimed to investigate the interactions of these compounds with relevant biological receptors, using AutoDock4 for the docking calculations.
Insecticidal Activity : In a study on the insecticidal properties of Ocimum basilicum volatile metabolites, this compound was identified as a constituent. Molecular docking was employed to analyze the interactions of the identified compounds with key proteolytic enzymes in the red palm weevil, Rhynchophorus ferrugineus, providing insight into their potential mechanism of action.
These studies demonstrate the utility of molecular docking in identifying and characterizing the potential interactions of this compound with various protein targets, guiding further experimental validation.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. walshmedicalmedia.comsid.ir These models are instrumental in predicting the behavior of new or untested chemicals, thereby accelerating research and reducing the need for extensive experimental testing. walshmedicalmedia.com For this compound, both QSAR and QSPR studies have been employed to predict its properties and potential biological activities.
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR models mathematically link the structural features of a molecule to its physicochemical properties. sid.ir These models are widely used in fields like chromatography to predict the retention indices of compounds. sid.ir
One such study developed a QSPR model to predict the gas chromatographic retention indices of various essential oil components, including this compound. sid.ir The model utilized multiple linear regression (MLR) to establish a relationship between the logarithmic retention index (log RI) and various molecular descriptors. sid.ir The retention index is a critical parameter in gas chromatography for identifying compounds in a mixture. sid.ir In this study, the logarithmic retention index for this compound was reported to be 3.116. sid.ir Another study focusing on the geraniol (B1671447) chemotype of Thymus serpyllum essential oil also used a QSRR (Quantitative Structure-Retention Relationship) model, a specialized type of QSPR, where this compound was identified with a retention time of 21.279 minutes and a retention index of 1328 on a specific column. researchgate.net
Table 1: Gas Chromatographic Retention Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Logarithmic Retention Index (log RI) | 3.116 | sid.ir |
| Retention Time (min) | 21.279 | researchgate.net |
Another application of QSPR modeling for this compound involves the prediction of its hydrolysis rate. A study estimated the acid-catalyzed (k_A_), base-catalyzed (k_B_), and neutral (k_N_) hydrolysis rate constants for a large number of aroma compounds. core.ac.uk These constants are crucial for understanding the stability of aroma compounds like this compound in various food and beverage matrices, as hydrolysis can alter the sensory profile. core.ac.uk The study predicted the hydrolytic half-lives of this compound at different pH values, highlighting the importance of considering abiotic hydrolysis in modeling the evolution of sensory characteristics. core.ac.uk
Table 2: Estimated Hydrolysis Rate Constants and Half-Lives for this compound
| Parameter | Log (k / M⁻¹s⁻¹) | Half-life (pH 2.8) | Half-life (pH 4.0) | Half-life (pH 7.0) | Source |
|---|---|---|---|---|---|
| Acid-Catalyzed (k_A_) | -6.27 | 9,200 days | 130,000 days (360 years) | - | core.ac.uk |
| Base-Catalyzed (k_B_) | -2.97 | - | - | 71,000 days (190 years) | core.ac.uk |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are fundamental in medicinal chemistry and toxicology for predicting the biological activities of compounds, including potential toxicity. walshmedicalmedia.com An in-silico screening of major spice phytochemicals utilized a QSAR model to predict the mutagenicity of various compounds. walshmedicalmedia.com In this study, this compound was evaluated, and the model predicted it as being "mutagen positive". walshmedicalmedia.com This type of predictive modeling helps in the early identification of potential hazards associated with chemical compounds. walshmedicalmedia.com
Table 3: Predicted Mutagenicity for this compound
| Compound | Prediction |
|---|
Derivatives, Analogs, and Comparative Research
Synthesis and Biological Evaluation of Methyl Geranate (B1243311) Derivatives
Research into the derivatives of methyl geranate often involves modification of its precursor, geranic acid. The synthesis of these derivatives aims to explore and enhance specific biological activities.
One area of investigation involves the synthesis of choline (B1196258) geranate, a deep eutectic solvent (DES), which has demonstrated significant antibacterial properties, particularly against gram-positive bacteria. njcolleges.org Efforts have been made to synthesize choline geranate derivatives with varied hydrocarbon chains on the cation to potentially increase their potency against gram-negative bacterial strains. njcolleges.org The synthesis process for these derivatives can be challenging, requiring the purification of geranic acid before pairing it with the choline component. njcolleges.org
Another approach has been the creation of novel phosphatidylcholine analogues incorporating geranic acid. semanticscholar.orgnih.gov In these syntheses, geranic acid is attached to the sn-1 and sn-2 positions of the phosphatidylcholine molecule. semanticscholar.orgnih.gov These terpene-phospholipid hybrid molecules have been evaluated for their antiproliferative activity against various cancer cell lines. semanticscholar.orgnih.gov The results indicated that modifying phospholipids (B1166683) with geranic acid enhanced their cytotoxic activity compared to the free acid, with the highest activity observed when the isoprenoid acid was in the sn-1 position. semanticscholar.orgnih.gov
Furthermore, studies have explored the biological evaluation of demethyl geranylgeranoic acid derivatives, which are structurally related to geranic acid, indicating a broader interest in the therapeutic potential of this class of terpenoids. thegoodscentscompany.com The biological activities of furan (B31954) derivatives of methyl carboxylates have also been synthesized and studied for their cytotoxicity, showing that the modification of the core structure can lead to potent biological activity. orientjchem.org
Comparative Studies with Structurally Related Terpenoids
This compound is structurally and biosynthetically linked to geranic acid (its parent acid) and geraniol (B1671447) (the corresponding alcohol). Comparative studies often examine their co-occurrence, bioconversion, and distinct biological effects.
In a study evaluating acyclic terpenoids for anti-lymphoma activity, this compound was compared with geranic acid, geraniol, citral (B94496), nerol, and others. The results suggested that anti-lymphoma activity could be attributed to the presence of aldehyde and hydroxyl groups, with geraniol showing significant nodal growth inhibition, while this compound and geranic acid had a lesser effect in that specific model. mpg.de Another study on blood glucose levels evaluated the same group of terpenoids. scentspiracy.comthermofisher.com It found that geranic acid and citral showed antihyperglycemic activity, whereas this compound did not under the tested conditions, suggesting that the terminal functional group (ester vs. acid vs. aldehyde) is critical for this particular biological activity. scentspiracy.comthermofisher.com
In the context of plant biochemistry, particularly in hops, the relationship between these compounds is crucial. Geraniol is a precursor to geranial, which is then oxidized to geranic acid. uni.lu The subsequent esterification of geranic acid produces this compound. uni.lu However, the efficiency of this conversion varies significantly among hop varieties. For instance, in the Sorachi Ace hop variety, the biosynthesis of this compound from geranic acid appears to be suppressed, leading to an accumulation of geranic acid. uni.lunih.govthegoodscentscompany.com In contrast, other hop varieties like Cascade and Columbus show increased levels of geraniol, geranial, and this compound over time, with very little detectable geranic acid. nih.govthegoodscentscompany.com This differential accumulation has a significant impact on the final aroma profile of beer. nih.govthegoodscentscompany.com
Research has also explored the biotransformation of geraniol to geranic acid by microorganisms, a process that can achieve a high conversion rate. researchgate.net When administered orally in mice, geraniol is rapidly metabolized into geranic acid and a glucuronide conjugate, with geranic acid reaching significantly higher blood concentrations than geraniol itself. researchgate.net
| Compound | Key Comparative Findings | Research Context |
| Geranic Acid | Stronger tyrosinase inhibitor and antihyperglycemic agent compared to this compound. scentspiracy.comthermofisher.comresearchgate.net Accumulates in certain hop varieties where conversion to this compound is low. nih.govthegoodscentscompany.com | Biological Activity, Hop Chemistry |
| Geraniol | Precursor to geranic acid and this compound. uni.lu Shows higher anti-lymphoma activity than this compound. mpg.de Rapidly metabolized to geranic acid in vivo. researchgate.net | Biosynthesis, Biological Activity |
This compound is one of many volatile terpenes that contribute to the complex aromas of plants and derived products. Its contribution is often understood in comparison to other monoterpenes (C10) and sesquiterpenes (C15).
In essential oils, this compound is found in combination with a diverse array of other terpenes. For example, in the essential oil of Dracocephalum kotschyi, this compound was identified as a major oxygenated monoterpene, alongside geranial, geraniol, and the sesquiterpene widdrene. thegoodscentscompany.com Similarly, studies on Eucalyptus essential oils identify this compound as one of the dominant components, along with 1,8-cineole, neral, and geranial. iscientific.org
The sesquiterpene farnesol (B120207) and its derivatives are also relevant comparators. In Gewürztraminer grapes, this compound levels increase markedly during maturation, along with methyl farnesoate, distinguishing it from other monoterpenes like geraniol and nerol. nih.gov This suggests a specific role for these methyl esters in the aroma profile of certain grape varieties.
Geranic Acid and Geraniol Analogs
Investigation of this compound in Complex Mixtures and Extracts
The perceived flavor of this compound is heavily influenced by its interaction with other volatile compounds in a given matrix. It rarely acts in isolation; instead, it participates in a synergistic or additive manner to create a complex aroma profile.
In hop-forward beers, this compound is one of three primary survivable hop-derived esters, along with isoamyl isobutyrate and 2-methylbutyl isobutyrate, which together contribute fruity (apple, apricot) notes. nih.gov In beers hopped with the Sultana variety, this compound was one of the top ten most abundant analytes, contributing a 'sweet, candy' aroma that, combined with fruity ethyl esters and woody/spicy sesquiterpenes (β-caryophyllene and α-humulene), created a unique and complex headspace profile. nih.gov Hops rich in this compound include Centennial, Citra®, Mosaic®, Simcoe®, Chinook, and Idaho 7™. nih.gov
The presence and concentration of this compound in final food and beverage products are highly dependent on its behavior during processing steps like heating, fermentation, and aging.
Hops and Beer: this compound is a hop-derived methyl ester that is known to be relatively stable and can survive the brewing process, including wort boiling and fermentation, to impact the final beer flavor. fishersci.canih.govnih.gov This resistance to hydrolysis during fermentation is a key characteristic that distinguishes it from many other methyl esters. nih.gov Its concentration in the final product is largely dependent on the hop variety used. nih.govwikipedia.org For example, a study found that beer hopped with Sultana had an order of magnitude higher concentration of this compound than beers hopped with Azacca or Idaho-7. nih.gov Furthermore, the timing of hop additions can influence its final concentration, with whirlpool additions being a suggested method to maximize its transfer into the fermenter. nih.gov Research into the maturation of hop cones shows that the conversion of geranic acid to this compound progresses in most varieties as the cones mature, with the notable exception of Sorachi Ace and its descendants, where esterification is suppressed. nih.govthegoodscentscompany.com
Tea: In tea processing, the concentration of this compound changes dynamically. During the manufacturing of 'Rucheng Baimaocha' black tea, its concentration fluctuates but ultimately increases from the fresh leaf to the finished product, contributing significantly to the final minty-like aroma profile. guidetopharmacology.org Studies on different black tea processing dates have shown that the content of this compound, along with other key aroma compounds like geraniol and methyl salicylate, can be highest at specific points in the harvest season, indicating that both processing and agricultural timing are critical factors. fishersci.ca Similarly, in oolong tea, extending the semi-fermentation period leads to a notable increase in this compound concentration. fishersci.co.uk
Wine: this compound has also been identified as a significant compound in viticulture. It has been found in Gewürztraminer grape skins, where its concentration, along with methyl farnesoate, increases substantially as the grapes mature. nih.gov This makes it a potential marker for grape maturity in this variety. nih.gov Unlike some other terpenes, methyl trans-geranate was found to be present in the residual skin distillates (grappa), indicating its stability and carryover through the distillation process. nih.gov
Future Research Directions and Translational Perspectives
Elucidating Unexplored Biosynthetic Pathways
While the general isoprenoid pathway is understood to be the origin of methyl geranate (B1243311), the specific enzymes and regulatory mechanisms governing its biosynthesis, particularly in different organisms, remain largely unexplored. semanticscholar.orgufl.edu Future research should focus on identifying and characterizing the specific synthases and transferases responsible for the final steps of methyl geranate production. For instance, in some insects, it is hypothesized that this compound shares a biosynthetic pathway with juvenile hormone III (JH III), both being terpenoids derived from common precursors. tandfonline.comnih.govresearchgate.net Investigating this link could reveal novel regulatory points. In plants like Achyranthes bidentata, methyl jasmonate has been shown to elicit the biotransformation of geraniol (B1671447) into this compound, suggesting a role for plant hormones in regulating its synthesis. researchgate.net The discovery of an isopentenol (B1216264) utilization pathway (IUP) in Escherichia coli for producing isoprenoids like geranate from C5 substrates presents another avenue for exploration and potential biotechnological application. nih.govmit.edu
Key research questions to address include:
What are the specific enzymes that catalyze the conversion of geranyl pyrophosphate to this compound in various species?
How is the expression and activity of these enzymes regulated at the genetic and metabolic levels?
What is the extent of crosstalk between the this compound biosynthetic pathway and other metabolic pathways, such as those for hormone production? tandfonline.comnih.gov
Deeper Mechanistic Understanding of Biological Activities
This compound exhibits a range of biological activities, including antimicrobial and insecticidal properties, and it plays a role in plant growth regulation and insect communication. smolecule.com However, the precise molecular mechanisms underlying these effects are not fully understood. Research indicates that its antimicrobial action may involve the disruption of cell membranes, leading to a loss of homeostasis. smolecule.com In the context of insect behavior, it acts as an anti-aphrodisiac in female burying beetles (Nicrophorus vespilloides), signaling their breeding state and deterring male mating attempts. tandfonline.comnih.govsmolecule.com The compound's influence on plant root elongation suggests interactions with plant hormonal pathways. smolecule.com Future studies should aim to identify the specific cellular targets and signaling cascades affected by this compound.
Areas for further investigation include:
Characterization of the interaction between this compound and microbial cell membranes.
Identification of the olfactory receptors and neural pathways in insects that mediate behavioral responses to this compound. researchgate.net
Elucidation of the signaling pathways in plants that are modulated by this compound to influence growth and development.
Development of Novel Biocatalytic Systems for Production
The demand for natural and sustainably produced flavor and fragrance compounds is growing. Biocatalytic production of this compound offers a promising alternative to chemical synthesis. Research has demonstrated the feasibility of using engineered microorganisms, such as Escherichia coli, to produce geranate from simple substrates. nih.govmit.edu One approach involves expressing an isopentenol utilization pathway (IUP) along with alcohol and aldehyde dehydrogenases from organisms like Castellaniella defragrans to convert isopentenols to geranate. nih.govmit.edu Another strategy involves the biotransformation of readily available precursors like geraniol using whole-cell or enzymatic systems. researchgate.net For example, Saccharomyces cerevisiae has been shown to bioconvert components of perilla essential oil, including the production of esters. kyoto-u.ac.jp
Future research in this area should focus on:
Optimizing microbial strains and fermentation processes to improve titers and yields of this compound. nih.gov
Discovering and engineering novel enzymes with enhanced stability and catalytic efficiency for this compound synthesis.
Developing integrated biorefinery approaches to produce this compound from renewable feedstocks.
Advanced Materials and Nanotechnology Integration in Applications
The unique properties of this compound, such as its volatility and biological activity, make it a candidate for integration into advanced materials and nanotechnologies. For instance, its antimicrobial properties could be harnessed in the development of active food packaging materials or coatings to extend the shelf life of perishable goods. researchgate.net In agriculture, nanoformulations could be developed for the controlled release of this compound as a biopesticide or plant growth regulator, improving its efficacy and reducing environmental impact. researchgate.net The field of nanotechnology offers tools to encapsulate and deliver volatile compounds like this compound in a targeted manner. nih.govnih.gov
Potential future applications to be explored include:
Development of nano- or micro-encapsulated this compound for controlled-release applications in pest management and agriculture.
Incorporation of this compound into biodegradable polymer films for antimicrobial food packaging.
Design of smart materials that release this compound in response to specific environmental triggers.
Role in Inter-Kingdom Chemical Signaling
Chemical communication is not limited to interactions within a single species; it also occurs between different kingdoms of life. This compound has been identified as a volatile organic compound (VOC) emitted by both plants and insects, suggesting a potential role in inter-kingdom signaling. smolecule.comresearchgate.net For example, plants under stress from herbivory may release VOCs, including this compound, that attract natural enemies of the herbivores, such as parasitoids. smolecule.com The odor produced by insect larvae, which can include this compound, may also play a role in mediating interactions with their parents or other organisms in their environment. researchgate.netoup.com
Future research should investigate:
The role of this compound in mediating tritrophic interactions between plants, herbivores, and their natural enemies.
The influence of this compound emitted by microorganisms on the behavior of insects and plants.
The potential for using this compound to manipulate inter-kingdom signaling for applications in agriculture and ecosystem management.
Pharmacological Target Identification and Validation Studies
Preliminary studies have suggested potential pharmacological activities for this compound and related terpenoids, including cytotoxic effects against cancer cells. mdpi.com However, the specific molecular targets and mechanisms of action remain largely unknown. In silico studies, such as molecular docking, can be employed to predict potential protein targets for this compound. mdpi.comnih.govfrontiersin.org For example, studies on other terpenoids have suggested that enzymes like HMG-CoA reductase could be potential targets for anti-lymphoma activity. mdpi.com It is crucial to follow up these computational predictions with experimental validation.
Key areas for future pharmacological research include:
High-throughput screening and in silico modeling to identify potential protein targets of this compound.
In vitro and in vivo studies to validate the predicted targets and elucidate the downstream signaling pathways.
Structure-activity relationship studies to design and synthesize more potent and selective analogs of this compound for therapeutic applications.
Environmental Impact and Sustainability Research
Future research should focus on:
Studies on the biodegradation and ecotoxicity of this compound in different environmental compartments.
Development of green chemistry approaches and biocatalytic processes for its synthesis.
Comparative life cycle analyses of chemical versus biological production methods for this compound.
Q & A
Q. How is methyl geranate identified and quantified in biological samples?
this compound is typically identified using gas chromatography-mass spectrometry (GC-MS) due to its volatility and distinct spectral profile. In studies on Nicrophorus vespilloides beetles, cuticular hydrocarbon (CHC) extracts were analyzed via GC-MS, with linear discriminant analysis (LDA) applied to differentiate compound profiles across sexes, dominance statuses, and breeding phases . Quantification involves calibrating peak areas against synthetic standards and normalizing to internal controls (e.g., n-alkanes).
Q. What are the optimal experimental conditions for synthesizing and applying this compound in behavioral assays?
Synthetic this compound (e.g., Sigma-Aldrich, 94% purity) is dissolved in solvents like n-hexane (2 µl of 20 nmol/10 µl solution) and applied topically to study subjects. For communal breeding experiments in beetles, applications are repeated at 24-hour intervals to maintain consistent exposure. Control groups receive solvent-only treatments to isolate solvent effects .
Q. How do researchers ensure reproducibility in this compound studies?
Detailed methodologies must be documented, including solvent concentrations, application sites (e.g., intersegmental membranes), and environmental conditions (e.g., peat moisture, carcass size). Replication requires adherence to protocols for RNA isolation, cDNA synthesis, and qPCR when analyzing gene expression linked to this compound emission .
Advanced Research Questions
Q. How does this compound mediate social interactions in communal breeding systems, and how can contradictory data be resolved?
In N. vespilloides, this compound application reduced subordinate beetles' carcass attendance when dominants were treated, but total care time remained unchanged. Contradictions arise from context-dependent behavioral modulation: this compound acts as a social signal rather than a juvenile hormone (JH) analog. Discrepancies are resolved by comparing treatment effects across dominance hierarchies and breeding phases (egg vs. larvae stages) using mixed-effects models .
Q. What methodological frameworks address variability in this compound emission levels across individuals?
Variability is mitigated by stratifying samples by sex, dominance status, and breeding phase. Statistical models (e.g., ANOVA with post-hoc Tukey tests) account for covariates like brood size and time spent on carcasses. For example, females emit higher this compound during larval phases, requiring phase-specific normalization in analyses .
Q. How can researchers differentiate this compound’s role as a pheromone versus a byproduct of metabolic pathways?
Comparative assays with JH analogs (e.g., pyriproxyfen) are critical. In beetles, pyriproxyfen increased total care time, unlike this compound, confirming its non-JH-mediated role. Gene expression analyses (e.g., JH pathway genes) and RNA interference (RNAi) further isolate metabolic contributions .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing this compound’s behavioral effects?
Use generalized linear mixed models (GLMMs) to account for repeated measures and random effects (e.g., individual variability). For example, larval dispersal outcomes and weight changes are analyzed with binomial or Poisson distributions, while care time data employ linear models with log-transformed response variables .
Q. How should researchers handle non-significant results in this compound studies?
Non-significant findings (e.g., no impact on reproductive outcomes) must be contextualized within experimental constraints (e.g., sample size, assay sensitivity). Sensitivity analyses and Bayesian statistics can quantify evidence for the null hypothesis, as seen in studies where this compound did not alter total offspring count .
Ethical and Methodological Best Practices
Q. What ethical guidelines apply to this compound studies involving animal models?
Follow institutional animal care protocols (e.g., minimizing stress during topical applications, providing standardized breeding environments). Data collection should prioritize non-invasive measures (e.g., behavioral observation over tissue sampling) unless necessary for molecular analyses .
Q. How can researchers enhance metadata richness in this compound datasets?
Include contextual details such as solvent batch numbers, ambient temperature, and subject lineage. Adopt discipline-specific metadata standards (e.g., MIAME for genomics) and deposit raw data in repositories like Dryad with standardized descriptors .
Tables of Key Findings
| Experimental Outcome | Statistical Significance | Reference |
|---|---|---|
| Subordinate beetles reduce carcass attendance | P < 0.05 (GLMM) | |
| This compound emission peaks in larval phase (females) | P < 0.001 (ANOVA) | |
| No effect on total offspring count | P = 0.22 (Bayesian factor) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
